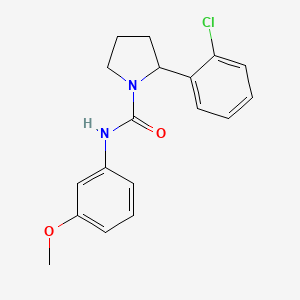
2-(4-benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,4-dimethylphenyl)acetamide
Descripción general
Descripción
2-(4-benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,4-dimethylphenyl)acetamide, also known as BOPA, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. BOPA belongs to the class of phthalazinone derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
The exact mechanism of action of 2-(4-benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,4-dimethylphenyl)acetamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. 2-(4-benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,4-dimethylphenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting the activity of HDACs, 2-(4-benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,4-dimethylphenyl)acetamide may help to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(4-benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,4-dimethylphenyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the production of pro-inflammatory cytokines. 2-(4-benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,4-dimethylphenyl)acetamide has also been shown to possess antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(4-benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,4-dimethylphenyl)acetamide is its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. 2-(4-benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,4-dimethylphenyl)acetamide has been shown to exhibit potent biological activity and may have fewer side effects compared to other drugs currently used for the treatment of these diseases. However, one of the limitations of 2-(4-benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,4-dimethylphenyl)acetamide is its relatively low solubility in water, which may make it difficult to administer in certain formulations.
Direcciones Futuras
There are several potential future directions for the research and development of 2-(4-benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,4-dimethylphenyl)acetamide. One area of interest is the development of novel formulations of 2-(4-benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,4-dimethylphenyl)acetamide that can improve its solubility and bioavailability. Another area of interest is the identification of new biological targets for 2-(4-benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,4-dimethylphenyl)acetamide, which may help to expand its potential applications in the field of medicinal chemistry. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,4-dimethylphenyl)acetamide and its potential side effects.
Aplicaciones Científicas De Investigación
2-(4-benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,4-dimethylphenyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. 2-(4-benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,4-dimethylphenyl)acetamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-(4-benzyl-1-oxophthalazin-2-yl)-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-17-12-13-22(18(2)14-17)26-24(29)16-28-25(30)21-11-7-6-10-20(21)23(27-28)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFUSWDBRGIJEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4461307.png)
![5-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole](/img/structure/B4461311.png)
![7-methoxy-N-[2-(4-morpholinyl)ethyl]-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B4461325.png)

![3,4-dimethyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B4461336.png)

![3-(4-fluorophenyl)-2-methyl-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4461345.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461346.png)
![4-(4-ethyl-1-piperazinyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4461360.png)
![N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B4461367.png)
![7-[3-(dimethylamino)propyl]-5,6-dimethyl-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4461373.png)
![4-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B4461379.png)
![5-(3-methoxyphenyl)-2-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4461394.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4461408.png)